5,5'-oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple isoindole and dimethylphenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactionsThe final step usually involves the formation of the ether linkage between the two isoindole units .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted isoindole compounds.
Scientific Research Applications
2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHYLPHENYL)ISOINDOLE-1,3-DIONE: A similar compound with a different substitution pattern on the phenyl ring.
(3aR,4S,7R,7aS)-2-(2,3-DIMETHYLPHENYL)-4,7-DIPHENYL-3a,4,7,7a-TETRAHYDRO-1H-ISOINDOLE-1,3-DIONE: Another related compound with additional phenyl groups and stereocenters.
Uniqueness
2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, including the presence of multiple isoindole and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C32H24N2O5 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-5-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C32H24N2O5/c1-17-7-5-9-27(19(17)3)33-29(35)23-13-11-21(15-25(23)31(33)37)39-22-12-14-24-26(16-22)32(38)34(30(24)36)28-10-6-8-18(2)20(28)4/h5-16H,1-4H3 |
InChI Key |
VXSHFHYBNFBRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.